molecular formula C10H11NO2 B6209971 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1293990-82-5

4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B6209971
CAS No.: 1293990-82-5
M. Wt: 177.2
InChI Key:
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Description

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound with a unique structure that includes a tetrahydroisoquinoline core and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by hydroxymethylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxymethylation can be achieved using formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-1,2,3,4-tetrahydroisoquinolin-1-one or 4-carboxy-1,2,3,4-tetrahydroisoquinolin-1-one.

Scientific Research Applications

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The tetrahydroisoquinoline core can interact with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds such as:

    Hydroxymethylfurfural: Both compounds contain a hydroxymethyl group, but differ in their core structures and applications.

    4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure but have different functional groups and reactivity.

    Indole derivatives: Indoles have a different core structure but can undergo similar types of chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

CAS No.

1293990-82-5

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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